molecular formula C11H15N3S2 B6308630 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% CAS No. 1883264-36-5

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95%

Cat. No. B6308630
CAS RN: 1883264-36-5
M. Wt: 253.4 g/mol
InChI Key: YLQFEMAFHJDHDH-UHFFFAOYSA-N
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Description

“2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate” is a stable, dithiocarbamate chain transfer agent (CTA), also referred to as a RAFT agent . It can control chain growth in free radical polymerization, producing polymers with well-defined molecular weights, and low polydispersities . It can be used to control homo-polymerisation and co-polymerisation of acrylic acid, acrylates, acrylamides, and styrenes (20 MAMs), and LAMs such as vinyl acetate .


Molecular Structure Analysis

The empirical formula of this compound is C11H15N3S2 and its molecular weight is 253.39 . The SMILES string representation is S=C(SC(CC)(C)C#N)N1N=C(C)C=C1C .


Chemical Reactions Analysis

This compound is used as a RAFT agent to control chain growth in free radical polymerization . It can be used to control homo-polymerisation and co-polymerisation of various monomers .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 117-122 °C . It is soluble in organic media .

Scientific Research Applications

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% has been studied extensively in recent years due to its potential applications in various scientific fields. In biochemistry, 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% has been used as a reagent for the synthesis of a variety of compounds, such as peptides, proteins, and enzymes. In physiology, 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% has been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. In molecular biology, 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% has been used to study the structure and function of various proteins, as well as to study the effects of various genetic mutations. In addition, 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% has been used in the synthesis of a variety of compounds, such as pesticides, herbicides, and fungicides.

Mechanism of Action

Target of Action

The primary target of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the process of free radical polymerization . This compound acts as a chain transfer agent (CTA) , also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent . It plays a crucial role in controlling the growth of polymer chains during the polymerization process .

Mode of Action

2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate interacts with its target by controlling the chain growth in free radical polymerization . This results in the production of polymers with well-defined molecular weights and low polydispersities . It can be used to control homo-polymerisation and co-polymerisation of various monomers such as acrylic acid, acrylates, acrylamides, and styrenes .

Biochemical Pathways

The compound affects the biochemical pathway of free radical polymerization . By acting as a chain transfer agent, it influences the growth of polymer chains, thereby affecting the final properties of the polymer, such as its molecular weight and polydispersity .

Pharmacokinetics

It is known that the compound is a stable solid (powder form) and should be protected from light .

Result of Action

The result of the action of 2-Cyanobutan-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is the production of polymers with well-defined molecular weights and low polydispersities . This allows for the creation of polymers with specific properties, which can be useful in various applications.

Advantages and Limitations for Lab Experiments

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% has several advantages and limitations for lab experiments. One of the main advantages of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% is that it is relatively easy to obtain and use. In addition, 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% is a very stable compound and can be stored for long periods of time without degrading. However, 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% is relatively expensive and can be difficult to obtain in large quantities. In addition, 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% is a strong acid, which can be dangerous if not handled properly.

Future Directions

The potential future directions for 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% include the development of new synthetic methods, the identification of new applications, and the exploration of new biochemical and physiological effects. Additionally, further research into the mechanism of action of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% could lead to the development of new compounds with similar properties. In addition, the development of new analytical techniques could lead to the identification of new compounds with similar properties to 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95%. Finally, further research into the structure and function of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% could lead to the development of new drugs and treatments.

Synthesis Methods

2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% can be synthesized by a variety of methods, including a Friedel-Crafts reaction, a palladium-catalyzed reaction, a three-component reaction, and a multicomponent reaction. The Friedel-Crafts reaction involves the use of an alkyl halide and a Lewis acid to form an alkyl cation, which then reacts with the 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% to form the desired product. The palladium-catalyzed reaction involves the use of palladium as a catalyst to form a palladium-carbon bond, which then reacts with 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% to form the desired product. The three-component reaction involves the use of a base, an acid, and a nucleophile to form a cation, which then reacts with 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% to form the desired product. The multicomponent reaction involves the use of multiple reagents to form a cation, which then reacts with 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate, 95% to form the desired product.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-cyanobutan-2-yl 3,5-dimethylpyrazole-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-5-11(4,7-12)16-10(15)14-9(3)6-8(2)13-14/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQFEMAFHJDHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)SC(=S)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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